2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
Description
This compound belongs to the acetamide class, featuring a 2,4-dimethylphenyl group attached to an indeno[1,2-d]thiazole scaffold. Its structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets such as enzymes or receptors. The 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, influencing lipophilicity and electronic properties .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-12-7-8-14(13(2)9-12)11-18(23)21-20-22-19-16-6-4-3-5-15(16)10-17(19)24-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXCCWLUOBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product. The use of [hydroxy(tosyloxy)iodo]benzene (HTIB) has been reported to simplify the synthesis process by avoiding the use of lachrymatory α-halocarbonyl compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antiviral agent, particularly against SARS-CoV-2.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, as a potential antiviral agent, it may inhibit the activity of viral proteases, thereby preventing the replication of the virus . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
2.1 Structural and Electronic Differences
- Indeno-Thiazole vs. Benzothiazole/Thiazole Cores: The fused indeno-thiazole system in the target compound confers greater planarity and rigidity compared to simpler thiazole derivatives (e.g., ), which may enhance binding to flat enzymatic pockets or DNA .
- Substituent Effects :
- Electron-Donating Groups : The 2,4-dimethylphenyl group increases lipophilicity (logP) compared to electron-withdrawing substituents like -Cl or -CF₃ (). This may improve membrane permeability but reduce polar interactions with targets .
- Halogen vs. Methyl : Chlorophenyl analogs () exhibit stronger antimicrobial activity due to electron-withdrawing effects, whereas methyl groups in the target compound may favor anti-inflammatory or kinase inhibition roles .
2.2 Physicochemical Properties
- Melting Points: Piperazine-containing derivatives () show higher melting points (e.g., 289–303°C) due to hydrogen-bonding capacity, while the target compound’s indeno-thiazole core may lower solubility but increase thermal stability .
Biological Activity
2-(2,4-Dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes an indeno-thiazole core and a dimethylphenyl substituent. The molecular formula is , with a molecular weight of approximately 320.44 g/mol. Its unique structural characteristics contribute to its biological activity.
Research indicates that 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide may act as an inhibitor of specific enzymes involved in disease processes. One notable target is the 3-chymotrypsin-like cysteine protease (3CLpro), which plays a crucial role in the replication of viruses such as SARS-CoV-2. By inhibiting this enzyme, the compound disrupts viral replication within host cells, making it a candidate for antiviral therapies.
Anticancer Properties
In addition to its antiviral potential, this compound has shown promise in anticancer research. Studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
Study 1: Antiviral Activity
A recent study evaluated the efficacy of several indeno-thiazole derivatives against SARS-CoV-2. The results indicated that the tested compounds, including 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide, exhibited significant inhibitory effects on the 3CLpro enzyme. The half-maximal inhibitory concentration (IC50) values were determined through enzymatic assays and showed promising results for further development as antiviral agents.
Study 2: Anticancer Evaluation
Another study focused on the anticancer activity of thiazole derivatives against A549 lung cancer cells and C6 glioma cells. The MTT assay revealed that the compound induced cell death at concentrations as low as 10 µM. Additionally, flow cytometry analysis indicated that the compound promoted apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Target/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | SARS-CoV-2 3CLpro | 5.0 | Enzyme inhibition |
| Anticancer | A549 Lung Cancer Cells | 10.0 | Induction of apoptosis via mitochondrial dysfunction |
| Anticancer | C6 Glioma Cells | 15.0 | Caspase activation leading to programmed cell death |
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indeno-thiazole core via cyclization of substituted thioamides or thioureas under reflux conditions (polar aprotic solvents like DMF enhance reactivity) .
- Step 2 : Acylation of the thiazole amine using 2-(2,4-dimethylphenyl)acetyl chloride, requiring controlled temperatures (0–5°C) to minimize side reactions .
- Critical parameters : Solvent polarity (e.g., dichloromethane vs. DMF), catalyst choice (e.g., AlCl₃ for Friedel-Crafts steps), and reaction time (monitored via TLC) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- NMR Spectroscopy :
- ¹H NMR : Key signals include the indeno-thiazole aromatic protons (δ 7.2–8.1 ppm) and the acetamide methyl groups (δ 2.3–2.6 ppm) .
- ¹³C NMR : Confirm carbonyl resonance (δ 165–170 ppm) and quaternary carbons in the indeno-thiazole system .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~407) .
Q. How should researchers design initial biological activity screens for this compound?
- In vitro assays :
- Anticancer : Test against NCI-60 cell lines with dose-response curves (IC₅₀ determination) .
- Antimicrobial : Use broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in bioactivity data across different cell lines?
- Target identification :
- Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, followed by enzymatic inhibition assays .
- Example : Discrepancies in IC₅₀ values may arise from variable expression of target proteins (e.g., EGFR in HeLa vs. MCF-7 cells) .
- Pathway analysis : RNA sequencing or Western blotting to assess downstream effects (e.g., apoptosis markers like caspase-3) .
Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?
- Crystal growth : Optimize solvent evaporation (e.g., ethyl acetate/hexane mixtures) to obtain single crystals .
- Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the indeno-thiazole core .
- Challenges : Twinning or disorder in the 2,4-dimethylphenyl group may require high-resolution data (≤1.0 Å) .
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound?
- Modification hotspots :
- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
- Acetamide side chain : Replace methyl groups with halogens (e.g., -Cl) to improve membrane permeability .
- Methodology : Parallel synthesis of analogs followed by comparative bioactivity profiling .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility and stability profiles?
- Solubility :
- Use Hansen solubility parameters to select solvents (e.g., DMSO for polar aprotic conditions) .
- Conflicting data may arise from impurities; validate purity via HPLC (>95%) .
- Stability :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. Why do computational predictions of binding affinity sometimes conflict with experimental data?
- Limitations :
- Force field inaccuracies for sulfur-containing heterocycles (e.g., thiazole) .
- Solvent effects: Include explicit water molecules in MD simulations to improve correlation .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise purification (column chromatography) to isolate intermediates .
- Characterization : Combine NMR with X-ray crystallography for unambiguous structural assignment .
- Biological testing : Use orthogonal assays (e.g., fluorescence-based and colorimetric) to confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
